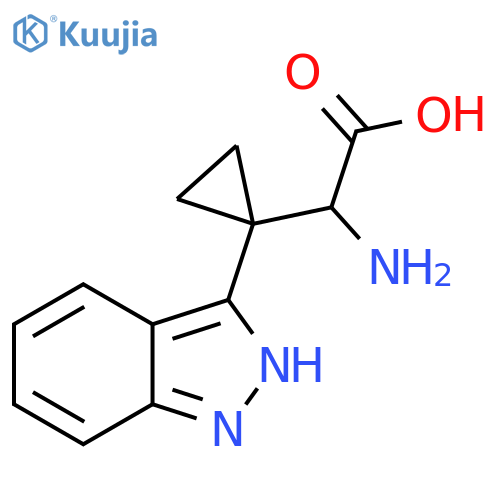

Cas no 2228088-53-5 (2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid)

2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid

- 2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid

- 2228088-53-5

- EN300-1804278

-

- インチ: 1S/C12H13N3O2/c13-9(11(16)17)12(5-6-12)10-7-3-1-2-4-8(7)14-15-10/h1-4,9H,5-6,13H2,(H,14,15)(H,16,17)

- InChIKey: UNSUVNOXVFLTSK-UHFFFAOYSA-N

- SMILES: OC(C(C1(C2=C3C=CC=CC3=NN2)CC1)N)=O

計算された属性

- 精确分子量: 231.100776666g/mol

- 同位素质量: 231.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 4

- 重原子数量: 17

- 回転可能化学結合数: 3

- 複雑さ: 330

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -1.5

- トポロジー分子極性表面積: 92Ų

2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1804278-0.1g |

2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid |

2228088-53-5 | 0.1g |

$1585.0 | 2023-09-19 | ||

| Enamine | EN300-1804278-0.25g |

2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid |

2228088-53-5 | 0.25g |

$1657.0 | 2023-09-19 | ||

| Enamine | EN300-1804278-0.05g |

2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid |

2228088-53-5 | 0.05g |

$1513.0 | 2023-09-19 | ||

| Enamine | EN300-1804278-5.0g |

2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid |

2228088-53-5 | 5g |

$5221.0 | 2023-06-02 | ||

| Enamine | EN300-1804278-0.5g |

2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid |

2228088-53-5 | 0.5g |

$1728.0 | 2023-09-19 | ||

| Enamine | EN300-1804278-5g |

2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid |

2228088-53-5 | 5g |

$5221.0 | 2023-09-19 | ||

| Enamine | EN300-1804278-2.5g |

2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid |

2228088-53-5 | 2.5g |

$3530.0 | 2023-09-19 | ||

| Enamine | EN300-1804278-1.0g |

2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid |

2228088-53-5 | 1g |

$1801.0 | 2023-06-02 | ||

| Enamine | EN300-1804278-10.0g |

2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid |

2228088-53-5 | 10g |

$7742.0 | 2023-06-02 | ||

| Enamine | EN300-1804278-1g |

2-amino-2-[1-(1H-indazol-3-yl)cyclopropyl]acetic acid |

2228088-53-5 | 1g |

$1801.0 | 2023-09-19 |

2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid 関連文献

-

Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acidに関する追加情報

Introduction to 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid (CAS No. 2228088-53-5)

2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid, with the CAS number 2228088-53-5, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of amino acids and is characterized by its cyclopropyl and indazolyl moieties, which confer it with distinct biological activities.

The chemical structure of 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid consists of a cyclopropyl ring attached to an indazole moiety through a methylene bridge, with an amino group and a carboxylic acid group attached to the cyclopropyl ring. This intricate structure provides a foundation for its diverse biological interactions and potential therapeutic uses.

Recent studies have highlighted the importance of 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid in various pharmacological contexts. One of the key areas of interest is its role as a potential inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound can effectively inhibit certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory activity of 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid against a panel of kinases. The results demonstrated that this compound exhibits selective inhibition of specific kinases, such as Aurora A and B, which are implicated in cell division and proliferation. This selective inhibition suggests that 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid could be a valuable lead compound for the development of targeted cancer therapies.

Beyond its kinase inhibitory properties, 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid has also shown promise in modulating other biological processes. For example, it has been found to interact with G protein-coupled receptors (GPCRs), which are important targets for drug discovery. A study published in Bioorganic & Medicinal Chemistry Letters reported that this compound can modulate the activity of specific GPCRs, potentially offering new avenues for treating neurological disorders and other conditions.

The pharmacokinetic properties of 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for further development as a therapeutic agent. Its high oral bioavailability and low toxicity profile are particularly advantageous for drug development.

In addition to its potential therapeutic applications, 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid has been explored as a tool compound in chemical biology research. Its unique structure and biological activities make it an excellent probe for studying enzyme function and signaling pathways. For instance, it has been used to investigate the role of specific kinases in cellular processes such as cell cycle regulation and apoptosis.

The synthesis of 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid has been optimized through various synthetic routes to improve yield and purity. One common approach involves the coupling of an indazole derivative with a cyclopropylamine precursor, followed by functional group manipulations to introduce the carboxylic acid moiety. These synthetic methods have been refined to ensure high efficiency and scalability, facilitating further research and development efforts.

In conclusion, 2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid (CAS No. 2228088-53-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation in medicinal chemistry and drug discovery. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in the field.

2228088-53-5 (2-amino-2-1-(1H-indazol-3-yl)cyclopropylacetic acid) Related Products

- 2137999-03-0(6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride)

- 31784-70-0(thiazolo[5,4-b]pyridin-2-amine)

- 1805420-21-6(Methyl 4-(difluoromethyl)-3-iodo-5-methylpyridine-2-acetate)

- 923232-94-4(2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro4.5decan-3-yl}-N-(2-phenylethyl)acetamide)

- 2680799-90-8(3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid)

- 439096-53-4(5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine)

- 1283717-45-2(1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one)

- 2227913-76-8(rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine)

- 1256822-94-2(2-Bromo-6-fluoropyridin-3-ol)

- 1824511-11-6(Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate)